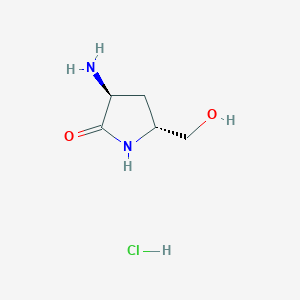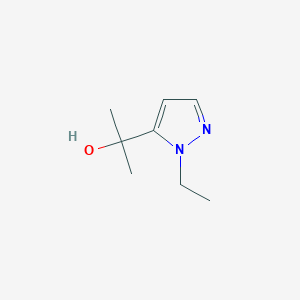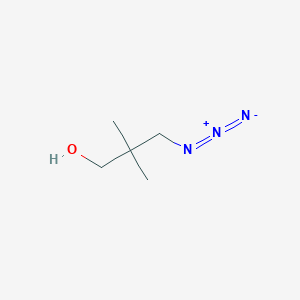
3-Azido-2,2-dimethylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C5H11N3O. It is characterized by the presence of an azido group (-N3) attached to a tertiary carbon atom, which is part of a 2,2-dimethylpropan-1-ol structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2,2-dimethylpropan-1-ol typically involves the nucleophilic substitution of a suitable precursor, such as 3-chloro-2,2-dimethylpropan-1-ol, with sodium azide (NaN3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Safety measures would also be crucial due to the potentially hazardous nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azido-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalysts in the presence of alkynes for click chemistry reactions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-Amino-2,2-dimethylpropan-1-ol.
Cycloaddition: 1,2,3-Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Azido-2,2-dimethylpropan-1-ol has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Wirkmechanismus
The mechanism of action of 3-Azido-2,2-dimethylpropan-1-ol largely depends on the specific chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process. The azido group can also be reduced to an amine, which can then participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azido-1-propanol: Similar structure but lacks the 2,2-dimethyl substitution.
2-Azido-2-methylpropan-1-ol: Similar but with only one methyl group.
3-Azido-2,2-dimethylbutan-1-ol: Similar but with an additional carbon in the chain.
Uniqueness
3-Azido-2,2-dimethylpropan-1-ol is unique due to its tertiary carbon center, which provides steric hindrance and influences its reactivity. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex molecules and materials .
Eigenschaften
Molekularformel |
C5H11N3O |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
3-azido-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H11N3O/c1-5(2,4-9)3-7-8-6/h9H,3-4H2,1-2H3 |
InChI-Schlüssel |
PKNYBWJLOICIMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN=[N+]=[N-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



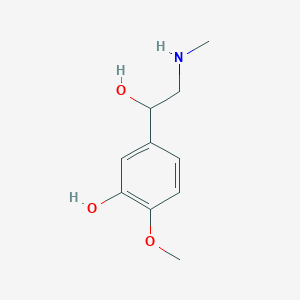
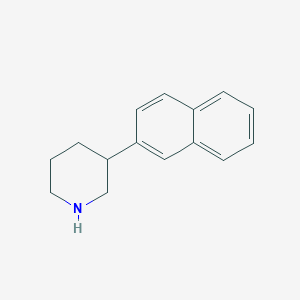
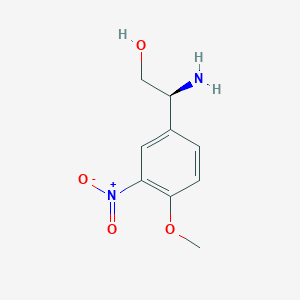
aminehydrochloride](/img/structure/B13600498.png)


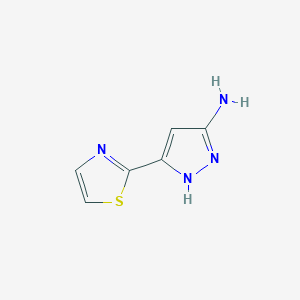

![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)

